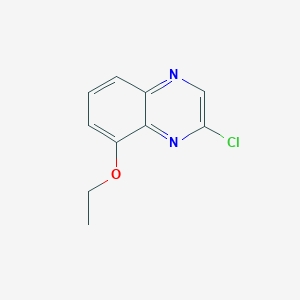![molecular formula C10H11NO2S B11891814 (2-Oxo-1-oxa-3-thiaspiro[4.5]decan-4-ylidene)acetonitrile CAS No. 138352-21-3](/img/structure/B11891814.png)
(2-Oxo-1-oxa-3-thiaspiro[4.5]decan-4-ylidene)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Oxo-1-oxa-3-thiaspiro[4.5]decan-4-ylidene)acetonitrile is a chemical compound with the molecular formula C10H11NO2S . This compound is part of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom. The presence of oxygen, sulfur, and nitrogen atoms in its structure makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of (2-Oxo-1-oxa-3-thiaspiro[4.5]decan-4-ylidene)acetonitrile can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with mercaptoacetic acid under acidic conditions . This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired spirocyclic structure. Industrial production methods often involve similar reaction conditions but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
(2-Oxo-1-oxa-3-thiaspiro[4.5]decan-4-ylidene)acetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols, leading to the formation of various derivatives. Major products formed from these reactions include spirocyclic compounds with different functional groups, which can be further utilized in various chemical applications .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex spirocyclic compounds . In biology, it has been studied for its potential as a kinase inhibitor, showing promise in the inhibition of receptor interaction protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . In medicine, derivatives of this compound have shown anticancer activity against various cancer cell lines, making it a potential candidate for the development of new chemotherapeutic agents .
Mecanismo De Acción
The mechanism of action of (2-Oxo-1-oxa-3-thiaspiro[4.5]decan-4-ylidene)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it targets the kinase activity of receptor interaction protein kinase 1 (RIPK1), blocking the activation of the necroptosis pathway . This inhibition can prevent the programmed cell death of certain cells, which is beneficial in treating inflammatory diseases and certain types of cancer .
Comparación Con Compuestos Similares
(2-Oxo-1-oxa-3-thiaspiro[4.5]decan-4-ylidene)acetonitrile can be compared with other spirocyclic compounds such as 1-oxa-3,8-diazaspiro[4.5]decan-2-one and 3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride . These compounds share similar spirocyclic structures but differ in the functional groups attached to the spiro center. The presence of different heteroatoms (oxygen, nitrogen, sulfur) and functional groups in these compounds can significantly influence their chemical reactivity and biological activity. The unique combination of oxygen, sulfur, and nitrile groups in this compound makes it particularly interesting for research and potential therapeutic applications .
Propiedades
Número CAS |
138352-21-3 |
|---|---|
Fórmula molecular |
C10H11NO2S |
Peso molecular |
209.27 g/mol |
Nombre IUPAC |
2-(2-oxo-1-oxa-3-thiaspiro[4.5]decan-4-ylidene)acetonitrile |
InChI |
InChI=1S/C10H11NO2S/c11-7-4-8-10(13-9(12)14-8)5-2-1-3-6-10/h4H,1-3,5-6H2 |
Clave InChI |
PHKNCOGQLPENIA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)C(=CC#N)SC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Hydroxybenzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11891804.png)








